molecular formula C19H22N4O2S B2892740 2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide CAS No. 1798419-52-9

2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B2892740
CAS No.: 1798419-52-9
M. Wt: 370.47
InChI Key: YBGCSSXOUBDKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide features a cyclopenta[d][1,3]thiazole core linked to a substituted pyrrole moiety via a cyanoenamide bridge. Key structural attributes include:

  • 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole: A substituted pyrrole with a methoxyethyl side chain, enhancing solubility and steric bulk.
  • Cyanoenamide group: A conjugated system with electron-withdrawing cyano and amide functionalities, likely influencing reactivity and binding affinity.

While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors via heterocyclic interactions.

Properties

IUPAC Name

2-cyano-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-12-9-14(13(2)23(12)7-8-25-3)10-15(11-20)18(24)22-19-21-16-5-4-6-17(16)26-19/h9-10H,4-8H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGCSSXOUBDKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name / ID Core Structure Key Substituents Synthesis Highlights Biological Activity (if reported) Reference
Target Compound Cyclopenta[d][1,3]thiazole 1-(2-Methoxyethyl)-2,5-dimethylpyrrole, cyanoenamide Likely involves cyanoacetamide intermediates Not explicitly reported N/A
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene-pyrazole hybrid Cyano, amino, hydroxy groups Malononitrile + thioglycolic acid in dioxane Antimicrobial (inferred from class)
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran-pyrazole hybrid Phenyl, dicarbonitrile, amino-hydroxy groups Ethyl cyanoacetate in refluxing dioxane Not reported
Ethyl (E)-1-(3-cyanobenzyl)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carboxylate (17j) Triazole-pyrazole hybrid Cyanobenzyl, triazenyl, ester Multi-step coupling with triethylamine Not explicitly reported
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide (CAS 866156-40-3) Prop-2-enamide Trifluoromethylphenyl, hydroxy-methoxyphenyl Unclear (commercially available derivative) Potential kinase inhibition (structural inference)

Functional Group Impact on Properties

  • Solubility: The target’s methoxyethyl group may enhance aqueous solubility compared to analogs with non-polar substituents (e.g., phenyl in 11a or trifluoromethyl in ).
  • Bioactivity : Thiazole- and pyrrole-containing compounds (e.g., ) often exhibit antimicrobial or enzyme-inhibitory activity, suggesting the target may share similar mechanisms.

Structural Analysis Techniques

These tools resolve stereochemical details and confirm substituent orientations critical for activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.